molecular formula C15H11ClF3NO4S B2928681 2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid CAS No. 478260-84-3

2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid

Cat. No.: B2928681
CAS No.: 478260-84-3
M. Wt: 393.76
InChI Key: RUGHWIRAMBJRFO-UHFFFAOYSA-N
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Description

“2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid” is a chemical compound with a molecular formula of C15H11ClF3NO4S . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecule contains a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . It also contains a sulfonyl group attached to a 4-chlorophenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available data. It has a molecular weight of 393.77 .

Scientific Research Applications

Synthesis and Catalytic Applications

The synthesis and potential applications of compounds related to 2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid in catalysis have been explored. For instance, sulfonation techniques have been developed to create sulfonated compounds that can serve as catalysts or intermediates in catalytic processes. These methodologies provide pathways for the generation of sulfonyl-substituted compounds, which could have relevance to the compound due to their potential as catalysts in organic synthesis and other chemical transformations (Zábranský et al., 2018). Additionally, the modification of metal-organic frameworks (MOFs) with sulfonic acid groups introduces acidity for catalysis, suggesting a potential area of application for similarly functionalized compounds in heterogeneous catalysis and proton conductivity (Goesten et al., 2011).

Photonic and Electrochemical Properties

Research into the electropolymerization of ruthenium-based compounds from ionic liquids, including those with sulfonyl and trifluoromethyl groups, highlights the unique electrochemical and photonic properties these materials can exhibit. The study indicates that such compounds, when electropolymerized, can form films with significant electrochemiluminescence (ECL) in the presence of specific coreactants. This suggests potential applications in sensing, light-emitting devices, and electrochemical devices (Venkatanarayanan et al., 2008).

Environmental Applications

The degradation of chlorophenoxy acids, such as 2,4-Dichlorophenoxyacetic acid, through advanced oxidation processes, may provide insight into environmental applications of related compounds. Optimization studies on degradation techniques suggest the potential for similarly structured compounds to play a role in environmental remediation, particularly in the breakdown of persistent organic pollutants in water sources (Mehralipour & Kermani, 2021).

Safety and Hazards

The safety and hazards associated with “2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetic acid” are not specified in the available data. It’s recommended to handle it with appropriate safety measures .

Properties

IUPAC Name

2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO4S/c16-11-4-6-13(7-5-11)25(23,24)20(9-14(21)22)12-3-1-2-10(8-12)15(17,18)19/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGHWIRAMBJRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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